molecular formula C17H19ClO2S B14020805 2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene CAS No. 30158-42-0

2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene

Cat. No.: B14020805
CAS No.: 30158-42-0
M. Wt: 322.8 g/mol
InChI Key: UTKPPSFDXPLIGT-UHFFFAOYSA-N
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Description

2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene is an organic compound with the molecular formula C₁₇H₁₉ClO₂S This compound is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further substituted with a chloro-phenylethyl group and three methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene typically involves the reaction of 2-chloro-2-phenylethyl chloride with 1,3,5-trimethylbenzene in the presence of a sulfonylating agent. Common sulfonylating agents include sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation processes using advanced reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzene derivatives with various functional groups.

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Sulfides or thiols.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, enzymes, or other cellular components, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromo-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene
  • 2-(2-Iodo-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene
  • 2-(2-Fluoro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene

Uniqueness

2-(2-Chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene is unique due to the presence of the chloro group, which can influence its reactivity and interaction with other molecules. The chloro group can enhance the compound’s electrophilicity, making it more reactive in certain chemical reactions compared to its bromo, iodo, or fluoro analogs .

Properties

CAS No.

30158-42-0

Molecular Formula

C17H19ClO2S

Molecular Weight

322.8 g/mol

IUPAC Name

2-(2-chloro-2-phenylethyl)sulfonyl-1,3,5-trimethylbenzene

InChI

InChI=1S/C17H19ClO2S/c1-12-9-13(2)17(14(3)10-12)21(19,20)11-16(18)15-7-5-4-6-8-15/h4-10,16H,11H2,1-3H3

InChI Key

UTKPPSFDXPLIGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)CC(C2=CC=CC=C2)Cl)C

Origin of Product

United States

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